(Pentafluoroethyl)benzene

説明

Significance of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research and industry. The introduction of fluorine atoms into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.commdpi.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to organofluorine compounds. numberanalytics.comnih.gov This stability, combined with the high electronegativity of fluorine, leads to unique characteristics such as increased lipophilicity, metabolic stability, and bioavailability. numberanalytics.comnumberanalytics.com

These distinctive properties have propelled organofluorine compounds to the forefront of various scientific fields. In medicine, the strategic incorporation of fluorine is a common and effective strategy in drug development, enhancing the efficacy and metabolic resistance of pharmaceuticals. numberanalytics.commdpi.com Well-known drugs like fluoxetine (B1211875) (Prozac) and atorvastatin (B1662188) (Lipitor) contain fluorine. numberanalytics.commdpi.com In agriculture, fluorinated compounds are crucial components of many modern pesticides and herbicides. numberanalytics.com Furthermore, the field of materials science heavily relies on organofluorine chemistry for the creation of advanced materials, including polymers with high thermal resistance and specialized properties. numberanalytics.comnih.gov The widespread application of these compounds in critical sectors underscores the indispensable role of organofluorine chemistry in contemporary life and technological advancement. worktribe.com

Overview of Aromatic Compounds Bearing Perfluoroalkyl Substituents

Aromatic compounds substituted with perfluoroalkyl groups (Rf), such as the trifluoromethyl (-CF3) or pentafluoroethyl (-C2F5) group, represent a significant class of organofluorine compounds. The presence of these highly fluorinated substituents dramatically influences the properties of the aromatic ring. The strong electron-withdrawing nature of perfluoroalkyl groups deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

The introduction of perfluoroalkyl chains into aromatic molecules can significantly enhance their lipophilicity, which can improve their absorption and transport rates within biological systems. tdx.cat This is a particularly valuable attribute in the design of pharmaceuticals and agrochemicals. tdx.cat Moreover, these substituents can block sites of metabolic oxidation, increasing the metabolic stability and in vivo lifetime of the molecule.

The synthesis of perfluoroalkylated aromatic compounds has been an area of intense research. researchgate.net Early methods often involved harsh reaction conditions. However, modern synthetic strategies focus on more efficient and environmentally friendly approaches, including the use of organometallic catalysis and photochemical methods. researchgate.net The development of new reagents and methodologies for introducing perfluoroalkyl groups continues to be a vibrant area of chemical research. researchgate.netd-nb.inforesearchgate.net

Scope and Research Significance of (Pentafluoroethyl)benzene

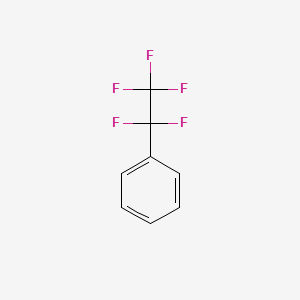

This compound is an aromatic compound consisting of a benzene (B151609) ring substituted with a pentafluoroethyl group (-CF2CF3). This compound serves as a fundamental building block and a subject of study within the broader field of organofluorine chemistry. Its research significance stems from the unique physicochemical properties imparted by the pentafluoroethyl substituent.

The highly fluorinated ethyl group significantly influences the electronic environment of the benzene ring, enhancing its thermal stability, lipophilicity, and resistance to oxidation. These characteristics make this compound and its derivatives valuable in several areas of research and development:

Medicinal Chemistry : The pentafluoroethyl group is explored as a substituent in the design of new drug candidates. Its presence can improve metabolic stability and bioavailability. evitachem.comacs.org

Agrochemicals : Similar to its role in pharmaceuticals, the pentafluoroethyl moiety is incorporated into new agrochemical designs to enhance their efficacy and persistence. lookchem.com

Materials Science : this compound and related compounds are used in the synthesis of advanced materials, such as fluoropolymers, which possess desirable properties like chemical resistance and thermal stability. ontosight.ai

Organic Synthesis : It serves as a versatile intermediate and solvent in various organic reactions due to its unique fluorinated structure and high boiling point. cymitquimica.com

Recent research has focused on developing new synthetic routes to this compound and its derivatives, as well as exploring its reactivity and potential applications. acs.orgd-nb.info For instance, studies have investigated its role in halogen bonding and its utility in creating complex fluorinated molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 309-11-5 |

| Molecular Formula | C8H5F5 |

| Molecular Weight | 196.12 g/mol |

| IUPAC Name | (1,1,2,2,2-pentafluoroethyl)benzene |

| Purity | 95% |

This data is compiled from multiple sources. cymitquimica.comsigmaaldrich.com

Interactive Data Table: Comparison of Halogenated Benzene Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences |

| This compound | C8H5F5 | 196.12 | The pentafluoroethyl group increases density and boiling point compared to trifluoromethyl analogs. |

| 1-Nitro-3-(pentafluoroethyl)benzene | C8H4F5NO2 | 241.12 | The pentafluoroethyl group introduces significant electronegativity, enhancing polarity and boiling point. |

This data is compiled from multiple sources.

Structure

3D Structure

特性

IUPAC Name |

1,1,2,2,2-pentafluoroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKZEZPREAUXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461582 | |

| Record name | (Pentafluoroethyl)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309-11-5 | |

| Record name | (Pentafluoroethyl)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentafluoroethyl Benzene and Its Substituted Derivatives

Historical Perspectives on Pentafluoroethylation of Aromatics

Historically, the synthesis of pentafluoroethyl arenes has been less explored compared to trifluoromethylation. Early methods often required harsh reaction conditions and utilized expensive or difficult-to-handle pentafluoroethyl sources like pentafluoroethylsilanes, pentafluoropropanoates, pentafluoroethane (B1204445) (C2F5H), and pentafluoroethyl iodide (C2F5I) cas.cn. These initial approaches laid the groundwork for the development of more efficient and practical catalytic systems. The Sandmeyer reaction, a well-established method for converting aryl amines to aryl halides via diazonium salts, has also been adapted for fluoroalkylation, but a Sandmeyer-type pentafluoroethylation remained unknown for a considerable time cas.cnresearchgate.net.

Transition Metal-Catalyzed Synthetic Routes

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, including those containing fluorine. uva.estdl.org These methods offer milder reaction conditions, improved selectivity, and a broader substrate scope. For the synthesis of (pentafluoroethyl)benzene and its derivatives, copper and palladium have emerged as particularly effective catalysts.

Copper-Mediated Pentafluoroethylation

Copper-mediated reactions are a cornerstone of modern fluoroalkylation chemistry due to the low cost and unique reactivity of copper complexes. researchgate.net

A significant advancement in pentafluoroethylation has been the use of tetrafluoroethylene (B6358150) (TFE), a bulk fluorochemical, as a C2 building block. cas.cn One approach involves the in situ generation of TFE from readily available precursors like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). The active pentafluoroethylating reagent, "CuC2F5", can be pre-generated from copper(I) thiocyanate (B1210189) (CuSCN), TFE, and cesium fluoride (B91410) (CsF). cas.cnresearchgate.net This method has proven effective for the pentafluoroethylation of aryl iodides. cas.cn The generation of the active copper species and the subsequent reaction are highly dependent on the solvent used. cas.cnresearchgate.net

| Reactant | Catalyst/Reagents | Product | Yield (%) |

| Aryl Iodide | "CuC2F5" (from CuSCN, TFE, CsF) | Pentafluoroethyl Arene | Varies |

This table summarizes a general copper-mediated pentafluoroethylation reaction using TFE.

Another innovative strategy involves the controlled generation of a CuCF2CF3 species from TMSCF3, which undergoes a key C1 to C2 homologation process. nih.govresearchgate.net This TMSCF3-derived CuC2F5 has been successfully applied to the pentafluoroethylation of various aryl iodides, representing a practical and efficient method using a commercially available fluoroalkyl source. researchgate.netnih.gov

Building on the utility of TFE, a novel Sandmeyer-type pentafluoroethylation has been developed. cas.cn This method utilizes arenediazonium tetrafluoroborates, which are readily prepared from inexpensive aromatic amines. cas.cn The "CuC2F5" reagent, generated from CuSCN, in situ generated TFE, and CsF, reacts with the arenediazonium salt to yield the corresponding pentafluoroethyl arene. cas.cnresearchgate.net This represents the first example of a Sandmeyer-type pentafluoroethylation and demonstrates good functional group tolerance, making it applicable to the synthesis of complex molecules. cas.cnresearchgate.net

| Starting Material | Reagents | Product |

| Arenediazonium Tetrafluoroborate | "CuC2F5" (from CuSCN, TFE, CsF) | Pentafluoroethyl Arene |

This table outlines the Sandmeyer-type pentafluoroethylation reaction.

Palladium-Catalyzed Approaches

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. uva.es While less common than copper for pentafluoroethylation, palladium-catalyzed methods have been developed. For instance, palladium catalysts have been used in the allylic C-F bond functionalization of pentafluoroethyl alkenes. nih.gov Additionally, palladium-catalyzed cross-coupling reactions of organoboronic acids and esters with 2,2,2-trifluoroethyl iodide have been established, suggesting the potential for analogous pentafluoroethylation reactions. cas.cn Research has also explored palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides, which could potentially be adapted for pentafluoroethyl groups. nih.gov

Influence of Ligand Systems and Reaction Conditions

The choice of ligand and reaction conditions plays a crucial role in the efficiency and selectivity of transition metal-catalyzed reactions. In copper-mediated pentafluoroethylation, ligands such as 1,10-phenanthroline (B135089) (phen) have been shown to improve reaction yields. sioc.ac.cn The electronic properties of ancillary ligands, such as substituted bipyridines, can have a significant and sometimes unusual effect on the reactivity of copper(I) pentafluoroethyl complexes. nih.govnih.govacs.org Studies have shown that for the reaction of aryl halides with [(R2bpy)CuC2F5] complexes, those with less electron-donating bipyridine ligands react faster. nih.govacs.org This is attributed to a faster oxidative addition of the aryl halide to the more electron-deficient copper center. nih.govacs.org

The reaction temperature and the choice of activator, such as a fluoride source, are also critical parameters that need to be optimized for each specific transformation. sioc.ac.cn For instance, in the copper-mediated pentafluoroethylation of organoboronates, potassium fluoride (KF) was found to be an effective activator. sioc.ac.cn

| Catalyst System | Ligand | Observation |

| Copper(I) | 1,10-phenanthroline | Improved reaction yields in pentafluoroethylation of organoboronates. sioc.ac.cn |

| Copper(I) | Substituted Bipyridines | Less electron-donating ligands led to faster reactions with aryl halides. nih.govacs.org |

This table highlights the influence of different ligand systems on copper-catalyzed pentafluoroethylation reactions.

Radical-Mediated Pentafluoroethylation Strategies

Radical-mediated strategies involve the generation of a highly reactive pentafluoroethyl radical (•C2F5), which then reacts with an aromatic ring. This approach is effective for creating C-C bonds with arenes that might be unsuitable for other reaction types.

A modern approach to generating pentafluoroethyl radicals under mild conditions is through photoredox catalysis. Visible-light-mediated methods offer a high degree of control over radical generation. Research has demonstrated that certain transition metal complexes, such as those involving cobalt, can serve as effective precursors for this transformation. nii.ac.jp

Cobalt(III) complexes supported by 1,8-naphthyridine (B1210474) ligands, for instance, undergo light-induced homolysis of the Co-C2F5 bond upon irradiation with blue LEDs (465 nm). nii.ac.jp This process efficiently generates the desired pentafluoroethyl radical without the need for harsh reagents or high temperatures. The reaction can be performed in the presence of a radical trap like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) to confirm the generation of the •C2F5 radical. nii.ac.jp

Table 1: Photoinduced Generation of •C2F5 from Cobalt Complexes Data based on research findings on light-induced bond homolysis. nii.ac.jp

| Precursor Complex | Light Source | Conditions | Outcome |

|---|---|---|---|

| Cobalt(III)-C2F5 with 1,8-naphthyridine ligand | Blue LED (14 W, 465 nm) | Room Temperature, in presence of TEMPO | Formation of TEMPO-C2F5 adduct, confirming •C2F5 generation |

| Cobalt(II) analogue | Blue LED (14 W, 465 nm) | Room Temperature | Significantly less reactive; less efficient radical generation |

Once generated, the electrophilic pentafluoroethyl radical readily attacks the electron-rich π-system of an arene molecule. This C-H functionalization proceeds via the addition of the •C2F5 radical to the aromatic ring, forming a resonance-stabilized radical intermediate. Subsequent oxidation and deprotonation steps restore the aromaticity of the ring, yielding the final this compound product. The photoinduced methodology using cobalt complexes has been shown to successfully perfluoroethylate various arenes and heteroarenes. nii.ac.jp

Another notable radical pathway is the Sandmeyer-type pentafluoroethylation. cas.cn This method involves the copper-mediated reaction of an arenediazonium salt. In this mechanism, the diazonium salt is reduced to form an aryl radical, which then reacts with a copper-pentafluoroethyl species (e.g., "CuC2F5") to forge the desired aryl-C2F5 bond. cas.cn This represents the first example of a Sandmeyer-type pentafluoroethylation and demonstrates good functional group tolerance. cas.cn

Electrophilic Pentafluoroethylation Pathways

Electrophilic pentafluoroethylation involves the reaction of an aromatic ring, acting as a nucleophile, with a reagent that serves as a source of an electrophilic "C2F5+" equivalent. This class of reactions is a cornerstone of aromatic chemistry, often referred to as Friedel-Crafts alkylation. wiley-vch.de Reagents for this purpose must be carefully designed, with common examples including pentafluoroethyl-substituted hypervalent iodine compounds and Umemoto-type reagents. sioc.ac.cn

While classic sulfonium (B1226848) ylides are common in other areas of organic synthesis, their direct application as electrophilic pentafluoroethylating agents for arenes is not widely documented. However, the underlying concept of using a sulfur-based moiety as a leaving group in an electrophilic reagent has been successfully realized in modern reagent design.

A noteworthy example is the development of bench-stable electrophilic reagents based on a dibenzothiophenium salt structure. nih.gov For instance, an electrophilic (phenylsulfonyl)difluoromethylating reagent has been synthesized in three steps from a disulfide precursor. This type of reagent, a sulfonium salt, is air- and moisture-tolerant and effectively functionalizes a wide range of nucleophiles, including arenes, under mild, transition-metal-free conditions. nih.gov This demonstrates the potential of sulfur-based cationic reagents to serve as robust platforms for delivering fluorinated groups to aromatic rings, representing a significant advancement in the toolbox of electrophilic fluoroalkylation.

Fluorination of Precursor Molecules

An alternative to directly introducing the pentafluoroethyl group is the fluorination of a pre-existing ethyl or vinyl side chain on a benzene (B151609) ring. This classical approach relies on building the carbon skeleton first, followed by the introduction of fluorine atoms. A plausible precursor for such a synthesis is ethylbenzene (B125841) or styrene, which is produced industrially by the catalytic dehydrogenation of ethylbenzene. researchgate.net

The synthesis could proceed in a two-stage process:

Halogenation: The ethyl group of ethylbenzene can be exhaustively chlorinated or brominated on the side chain under radical conditions (e.g., using N-chlorosuccinimide or N-bromosuccinimide with a radical initiator).

Fluorine Exchange: The resulting polyhalogenated ethylbenzene is then treated with a fluorinating agent to replace the chlorine or bromine atoms with fluorine. This halogen exchange (Halex) reaction can be accomplished using various reagents, such as antimony trifluoride (SbF3) with a catalyst or elemental fluorine under controlled conditions. researchgate.net

This strategy is complementary to direct pentafluoroethylation methods and can be advantageous when the precursor molecule is readily available and when direct methods prove inefficient for a specific substrate.

Challenges and Advancements in Regioselective Synthesis

A primary challenge in the synthesis of substituted this compound derivatives is controlling the regioselectivity—that is, the position (ortho, meta, or para) at which the C2F5 group attaches to an already substituted benzene ring. In traditional electrophilic aromatic substitution, the outcome is dictated by the electronic properties of the substituent already on the ring, which can lead to mixtures of isomers. vanderbilt.edursc.org Similarly, radical additions often exhibit poor regioselectivity.

Significant advancements have been made to overcome this challenge through methods that offer innate regiocontrol, independent of the substrate's electronic biases. One powerful strategy is the use of directed cycloaddition reactions. A boron-directed benzannulation method allows for the mild and regiospecific synthesis of fluoroalkyl-substituted benzene derivatives. nih.gov In this approach, the final position of the fluoroalkyl group is predetermined by the structure of the reactants in the cycloaddition, not by the preference of a parent arene. This provides a reliable route to a wide range of specifically substituted building blocks. nih.gov

Table 2: Regioselective Synthesis of Fluoroalkyl Arenes via Boron-Directed Cycloaddition Illustrative examples of a regiocontrolled benzannulation strategy. nih.gov

| Alkyne Precursor | Pyrone Precursor | Conditions | Product (Arylborane derivative) | Yield |

|---|---|---|---|---|

| 1-Butyne | 3-Bromo-4-(trifluoromethyl)pyran-2-one | BCl3, 40 °C | Ethyl- and trifluoromethyl-substituted arylborane | 95% |

| Phenylacetylene | 3-Bromo-4-(trifluoromethyl)pyran-2-one | BCl3, 40 °C | Phenyl- and trifluoromethyl-substituted arylborane | 88% |

| (Trimethylsilyl)acetylene | 3-Bromo-4-(trifluoromethyl)pyran-2-one | BCl3, 40 °C | (Trimethylsilyl)- and trifluoromethyl-substituted arylborane | 93% |

Another advanced technique involves directed ortho-metalation, where a functional group on the benzene ring directs a metalating agent to a specific adjacent position. The resulting organometallic intermediate can then react with an appropriate electrophile. For instance, magnesium amide bases have been used for the regioselective magnesiation of fluorinated arenes, enabling subsequent functionalization at a defined position. uni-muenchen.de Such strategies provide rational and predictable control over isomer formation, which is crucial for the synthesis of complex, polyfunctional aromatic compounds.

Chemical Reactivity and Mechanistic Studies of Pentafluoroethyl Benzene

Electronic and Steric Effects of the Pentafluoroethyl Group on Aromatic Reactivity

The chemical behavior of (pentafluoroethyl)benzene is largely dictated by the electronic and steric properties of the C2F5 group. These factors influence the electron density distribution within the benzene (B151609) ring, thereby affecting its susceptibility to attack by various reagents.

Inductive and Resonance Contributions

The pentafluoroethyl group exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. This is a consequence of the high electronegativity of the fluorine atoms, which polarizes the C-F bonds, leading to a significant partial positive charge on the carbon atoms of the ethyl group. This positive charge, in turn, withdraws electron density from the aromatic ring through the sigma bond framework. This inductive withdrawal is the dominant electronic interaction of the pentafluoroethyl substituent.

The resonance effect (+M or -M) of the pentafluoroethyl group is considered to be negligible. Unlike substituents with lone pairs or pi systems, the C2F5 group cannot effectively donate or withdraw electrons via resonance. The C-F bonds are sigma bonds, and there are no available p-orbitals on the alpha-carbon that can overlap with the pi system of the benzene ring. Therefore, the electronic character of the pentafluoroethyl group is almost entirely inductive.

| Substituent | σ_m | σ_p |

| CF3 | 0.43 | 0.54 |

| Data for CF3 group, expected to be indicative for C2F5. |

A positive σ value indicates an electron-withdrawing group. The larger positive value for the para position (σ_p) compared to the meta position (σ_m) for the CF3 group reflects the combined influence of inductive and field effects on the ionization of benzoic acids, the basis for Hammett constants.

Sterically, the pentafluoroethyl group is more demanding than a methyl or even a trifluoromethyl group. This steric bulk can influence the regioselectivity of substitution reactions, particularly at the ortho positions, by hindering the approach of reactants. The Taft steric parameter (Es) is a quantitative measure of this steric effect, though specific values for the pentafluoroethyl group are not widely documented.

Influence on Aromatic Ring Deactivation and Directing Effects

The strong electron-withdrawing nature of the pentafluoroethyl group significantly deactivates the benzene ring towards electrophilic aromatic substitution (EAS). By pulling electron density away from the ring, the C2F5 group makes the aromatic system less nucleophilic and therefore less reactive towards electrophiles. This deactivation is a direct consequence of the powerful -I effect.

In terms of directing effects, the pentafluoroethyl group is a meta-director for EAS reactions. This can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. When an electrophile attacks the ortho or para position of this compound, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly attached to the electron-withdrawing C2F5 group. This is a highly destabilized arrangement. In contrast, when the attack occurs at the meta position, the positive charge in the resonance structures is never placed on the carbon bearing the pentafluoroethyl group, leading to a relatively more stable intermediate. Consequently, the activation energy for meta-substitution is lower than for ortho- or para-substitution, making the meta-product the major isomer.

Electrophilic Aromatic Substitution (EAS) Mechanisms

The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway characteristic of these reactions:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Regioselectivity and Substituent Effects

As established, the pentafluoroethyl group directs incoming electrophiles to the meta position. This regioselectivity is a direct result of the electronic deactivation of the ortho and para positions. The rate of EAS on this compound is significantly slower than that of benzene itself, a clear indication of the deactivating effect of the C2F5 group.

For example, in the nitration of this compound, the major product would be 1-(pentafluoroethyl)-3-nitrobenzene. The reaction would require harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid, due to the deactivated nature of the starting material.

| Reaction | Reagents | Major Product |

| Nitration | HNO3, H2SO4 | 1-(Pentafluoroethyl)-3-nitrobenzene |

| Halogenation | X2, FeX3 | 1-Halo-3-(pentafluoroethyl)benzene |

| Friedel-Crafts | R-X, AlCl3 | Reaction is generally unsuccessful |

| Predicted outcomes based on the directing effects of the C2F5 group. |

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings like this compound. The strong electron-withdrawing group makes the aromatic ring too unreactive to attack the carbocation or acylium ion electrophiles generated in these reactions.

Radical Reaction Pathways

This compound can also participate in radical reactions, either through reactions involving the aromatic ring or the pentafluoroethyl group itself.

Formation and Reactivity of this compound Radicals

Radicals can be formed from this compound through several mechanisms, such as hydrogen abstraction from the aromatic ring by a reactive radical species. This would result in the formation of a (pentafluoroethyl)phenyl radical. The stability of this radical would depend on the position of the unpaired electron. Phenyl radicals are generally high-energy species.

Another possibility is the generation of radicals through the thermolysis of precursors like diacyl peroxides in this compound as a solvent, which can then react with the aromatic substrate. The addition of a radical to the aromatic ring would form a cyclohexadienyl radical intermediate. This intermediate can then be stabilized through subsequent reactions such as dimerization or disproportionation.

Furthermore, reactions involving the pentafluoroethyl group are also conceivable. For instance, under certain conditions, a fluorine atom could be abstracted, or C-C bond cleavage could occur, although these processes would likely require significant energy input. The reactivity of any formed this compound-derived radical would be influenced by the strong electron-withdrawing nature of the C2F5 group, which would affect the electron density at the radical center and its subsequent reaction pathways.

Functionalization Reactions of the Benzene Ring

The presence of the strongly electron-withdrawing pentafluoroethyl (C2F5) group significantly influences the reactivity of the benzene ring in this compound. This group deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, making them more challenging compared to benzene. The C2F5 group is generally considered a meta-director for electrophilic attack.

Due to the strong deactivating nature of the pentafluoroethyl group, electrophilic aromatic substitution on this compound predominantly yields meta-substituted products. The electron-withdrawing inductive effect of the C2F5 group reduces the electron density of the aromatic ring, particularly at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

Strategies to achieve substitution at the ortho and para positions often require multi-step synthetic routes that may involve the introduction of other directing groups or the use of specific reaction conditions to overcome the inherent meta-directing effect of the pentafluoroethyl group.

Meta-Substitution:

Direct electrophilic substitution reactions on this compound, such as nitration or halogenation, are expected to primarily afford the meta-substituted isomer. For instance, the nitration of this compound with a mixture of nitric acid and sulfuric acid would yield 1-(pentafluoroethyl)-3-nitrobenzene as the major product.

Ortho- and Para-Substitution:

Achieving ortho or para substitution in the presence of a deactivating meta-director like the pentafluoroethyl group is synthetically challenging and often requires indirect methods. One potential strategy involves the introduction of an ortho-, para-directing group onto the ring first, followed by the introduction of the pentafluoroethyl group. However, the harsh conditions often required for the introduction of perfluoroalkyl groups can limit the compatibility of other functional groups.

Another approach could involve the use of a blocking group. A bulky substituent could be temporarily introduced at the para position to force substitution at the ortho position. The blocking group can then be removed in a subsequent step. For example, sulfonation can be used to introduce a sulfonic acid group, which can later be removed.

Illustrative Reactions for Substituted Benzene Derivatives (General Concepts):

| Reaction Type | Reagents | Expected Major Product with this compound |

| Nitration | HNO3, H2SO4 | 1-(Pentafluoroethyl)-3-nitrobenzene |

| Bromination | Br2, FeBr3 | 1-Bromo-3-(pentafluoroethyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-Acyl-3-(pentafluoroethyl)benzene (if reaction proceeds) |

Note: Friedel-Crafts reactions are often difficult on strongly deactivated rings and may require harsh conditions or fail to proceed altogether.

In the synthesis of complex molecules containing the this compound moiety, protecting groups can play a crucial role. Given the deactivating nature of the C2F5 group, other functional groups present on the aromatic ring might interfere with desired transformations or be sensitive to the reaction conditions required for substitution.

For instance, if a synthetic route requires the presence of an amino group, it would need to be protected, typically as an amide, before carrying out reactions like nitration or Friedel-Crafts acylation. The amino group is a strong activating group and would otherwise direct substitution to the ortho and para positions, and it can also react with the Lewis acid catalysts used in Friedel-Crafts reactions. After the desired substitution is achieved, the protecting group can be removed to regenerate the amino group.

Similarly, if a synthetic strategy aims for ortho-substitution, a protecting group can be employed as a temporary blocking group at the more sterically accessible para-position. This forces the incoming electrophile to react at the ortho-position. The subsequent removal of the protecting group affords the desired ortho-substituted product. Common blocking groups include the sulfonic acid group (-SO3H) and the tert-butyl group, which can be introduced and later removed under specific reaction conditions.

Transformations Involving the Pentafluoroethyl Moiety

The pentafluoroethyl group is generally considered to be chemically robust and resistant to many chemical transformations. However, under specific conditions, the carbon-fluorine bonds within this group can be activated and undergo reaction.

The activation of C-F bonds is a challenging area of research due to the high bond dissociation energy of the C-F bond. In the context of this compound, transformations involving the C2F5 group typically require the use of transition metal catalysts or highly reactive reagents.

Research has shown that nickel-catalyzed hydrodefluorination of pentafluoroethyl arenes can occur under relatively mild conditions (e.g., heating at 60 °C). This process involves the cleavage of multiple C(sp3)-F bonds and proceeds through benzylic hydrodefluorination followed by homobenzylic steps. Such reactions demonstrate the feasibility of selectively transforming the pentafluoroethyl group, offering a pathway to novel fluorinated compounds.

Metal-mediated C-F bond activation, often involving transition metals like iridium or zirconium, can also lead to the cleavage of C-F bonds. These reactions can proceed through various mechanisms, including oxidative addition. While much of the research in this area is fundamental, it opens up possibilities for the synthetic manipulation of the otherwise inert pentafluoroethyl moiety. For example, reductive activation of C-F bonds in related perfluoroalkyl complexes has been shown to lead to the formation of new unsaturated fluorocarbon ligands.

Valence Isomerism and Rearrangement Dynamics

Structural Isomers of (Pentafluoroethyl)benzene Systems

Photochemical irradiation of hexakisthis compound is a key method for accessing its high-energy valence isomers. rsc.orgrsc.org The specific isomers formed are dependent on the wavelength of the ultraviolet light used in the process. rsc.orgrsc.org Unlike its hexakis(trifluoromethyl)benzene counterpart, which yields a benzvalene isomer, the hexakisthis compound system demonstrates distinct photochemical behavior. rsc.orgrsc.org

The Dewar benzene (B151609) structure, formally named bicyclo[2.2.0]hexa-2,5-diene, is a prominent valence isomer in this system. wikipedia.org Upon ultraviolet irradiation of hexakisthis compound with light of a wavelength greater than 270 nm, the sole product is the para-bonded Dewar benzene isomer. rsc.orgrsc.org This isomer, hexakis(pentafluoroethyl)bicyclo[2.2.0]hexa-2,5-diene, is formed through a clean, reversible isomerization process. rsc.orgkisti.re.kr The reaction involves the formation of a bond between the para positions (C1 and C4) of the benzene ring. These perfluoroalkylethyl-substituted Dewar benzenes exhibit significant thermal stability. rsc.orgrsc.org

Prismane, with the systematic name tetracyclo[2.2.0.0²,⁶.0³,⁵]hexane, is another valence isomer of benzene characterized by a highly strained triangular prism structure. wikipedia.orgchemeurope.com The hexakis(pentafluoroethyl)prismane isomer can be synthesized via the photoisomerization of hexakisthis compound. rsc.orgrsc.org This transformation requires ultraviolet light of a shorter wavelength (>200 nm). Under these conditions, the prismane isomer is formed as the major product, alongside the Dewar benzene isomer. rsc.orgrsc.org The formation of the prismane is believed to proceed via the para-bonded Dewar benzene intermediate. rsc.orgrsc.org

Benzvalene, or tricyclo[3.1.0.0²,⁶]hex-3-ene, is a third key valence isomer of benzene. wikipedia.orgnih.gov However, in the case of hexakisthis compound, the formation of a stable benzvalene isomer is not observed under photochemical conditions that typically yield such structures for other benzene derivatives. rsc.orgrsc.org This is in stark contrast to hexakis(trifluoromethyl)benzene, which exclusively produces its benzvalene isomer when irradiated with light of wavelengths greater than 270 nm. rsc.orgrsc.org This highlights a significant substituent effect on the photochemical rearrangement pathways of perfluoroalkyl-substituted benzenes.

Thermal Interconversion Processes and Kinetics

The valence isomers of hexakisthis compound show substantial resistance to thermal rearrangement. rsc.orgrsc.org The interconversion between the aromatic compound and its Dewar isomer has been studied in detail, revealing a clean, reversible, and unimolecular gas-phase reaction. rsc.orgkisti.re.kr

The thermal stability of these valence isomers is noteworthy. For instance, related perfluoroalkyl-substituted isomers have been shown to have long half-lives at elevated temperatures. The para-bonded isomer of hexakis(trifluoromethyl)benzene has a half-life of 135 hours at 170°C in hexafluorobenzene solution. rsc.orgrsc.org While a specific half-life for the hexakis(pentafluoroethyl) Dewar benzene is not explicitly stated in the same context, its thermal rearrangement kinetics have been thoroughly investigated. rsc.orgkisti.re.kr The gas-phase interconversion to the parent benzene occurs at temperatures between 457–602 K (184–329 °C). rsc.orgkisti.re.kr The rate of this conversion is directly dependent on temperature, as described by the Arrhenius equation.

Table 1: Half-Lives of Related Perfluoroalkyl Benzene Valence Isomers at 170°C

| Compound | Valence Isomer | Half-Life (hours) |

| Hexakis(trifluoromethyl)benzene | para-bonded (Dewar) | 135 |

| Hexakis(trifluoromethyl)benzene | Benzvalene | 9 |

| Pentakis(pentafluoroethyl)pyridine | aza-Dewar | 104 |

| Pentakis(pentafluoroethyl)pyridine | aza-Prismane | 1.1 |

Note: Data for related compounds is provided for context on thermal stability. rsc.orgrsc.orgrsc.org

The kinetics of the thermal gas-phase interconversion between hexakisthis compound (1) and its para-bonded Dewar isomer (2) have been precisely measured. rsc.orgkisti.re.kr The process shows reversible first-order kinetics between 457–525 K. rsc.org

The Arrhenius equations for the forward (benzene → Dewar) and backward (Dewar → benzene) reactions are as follows:

Forward Reaction (k₁): log₁₀(k₁/s⁻¹) = (16.25 ± 0.12) – (186.6 ± 1.1) kJ mol⁻¹ / (RT ln 10) rsc.org

Backward Reaction (k₋₁): log₁₀(k₋₁/s⁻¹) = (12.99 ± 0.16) – (151.7 ± 1.5) kJ mol⁻¹ / (RT ln 10) rsc.org

Measurements of the equilibrium constant for the reaction benzene ⇌ Dewar isomer yielded the following thermodynamic parameters:

Enthalpy Change (ΔH⊖): 37.6 ± 0.3 kJ mol⁻¹ rsc.orgkisti.re.kr

Entropy Change (ΔS⊖): 68.2 ± 0.5 J K⁻¹ mol⁻¹ rsc.orgkisti.re.kr

The reaction is believed to proceed through a biradical intermediate, with a rate-determining activated complex that structurally resembles the Dewar isomer more than the benzene parent. rsc.org

Table 2: Activation and Thermodynamic Parameters for the Hexakisthis compound ⇌ Dewar Isomer Interconversion

| Parameter | Value | Process |

| Activation Energy (Eₐ) | 186.6 ± 1.1 kJ mol⁻¹ | Benzene → Dewar |

| Pre-exponential Factor (A) | 10¹⁶.²⁵ s⁻¹ | Benzene → Dewar |

| Activation Energy (Eₐ) | 151.7 ± 1.5 kJ mol⁻¹ | Dewar → Benzene |

| Pre-exponential Factor (A) | 10¹².⁹⁹ s⁻¹ | Dewar → Benzene |

| Standard Enthalpy (ΔH⊖) | 37.6 ± 0.3 kJ mol⁻¹ | Overall Reaction |

| Standard Entropy (ΔS⊖) | 68.2 ± 0.5 J K⁻¹ mol⁻¹ | Overall Reaction |

Data sourced from kinetic studies of the gas-phase interconversion. rsc.orgkisti.re.kr

Photoinduced Isomerization and Wavelength Dependence

Specific data on the photoinduced isomerization of this compound and its dependence on irradiation wavelength are not available in the current scientific literature.

Mechanistic Investigations of Valence Isomer Rearrangements

Detailed mechanistic investigations into the rearrangement of valence isomers of this compound have not been reported.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (Pentafluoroethyl)benzene. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, detailed information about the chemical environment, connectivity, and spatial relationships of the atoms can be obtained.

The analysis of one-dimensional NMR spectra provides fundamental structural information based on the chemical shifts (δ), signal multiplicity, and integration.

¹H NMR: The proton NMR spectrum of this compound is characterized by signals in the aromatic region, typically between δ 7.0 and 8.0 ppm libretexts.org. The five protons on the benzene (B151609) ring are chemically distinct, though they may exhibit complex, overlapping multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. Protons directly attached to an aromatic ring generally appear in the δ 6.5-8.0 ppm range libretexts.org. The specific chemical shifts are influenced by the strong electron-withdrawing effect of the pentafluoroethyl group.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Carbons within an aromatic ring typically resonate between δ 120-150 ppm libretexts.org. The spectrum of this compound will show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl ring, with their chemical shifts influenced by the fluorine atoms. The carbons of the pentafluoroethyl group (-CF₂-CF₃) will also produce characteristic signals, often appearing as complex multiplets due to strong carbon-fluorine (C-F) coupling.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range lboro.ac.uknih.gov. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals corresponding to the -CF₂- and -CF₃ groups. These signals will appear as multiplets due to F-F coupling. The chemical shifts for fluorine are reported relative to an external standard like CFCl₃ (δ 0 ppm) rsc.org. The analysis of ¹⁹F NMR spectra can be challenging due to second-order effects, but it provides accurate chemical shift values and scalar coupling constants lboro.ac.uk.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Information Provided |

| ¹H | 7.0 - 8.0 | Multiplets | Aromatic proton environment |

| ¹³C | 120 - 150 (Aromatic), ~110-130 (-CF₂-CF₃) | Multiplets (due to C-F coupling) | Number and type of unique carbon atoms |

| ¹⁹F | Varies widely | Multiplets (due to F-F coupling) | Environment of fluorine atoms in -CF₂- and -CF₃ groups |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons on the aromatic ring, helping to assign their relative positions (ortho, meta, para) sdsu.edu. This technique maps out the H-H connectivity network.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms sdsu.edu. For this compound, this would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal on the phenyl ring. This is a powerful tool for assigning the ¹³C signals of the protonated aromatic carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons uvic.ca. In the case of this compound, a DEPT-135 experiment would show positive signals for the five CH groups of the aromatic ring and would not show signals for the quaternary ipso-carbon or the carbons of the pentafluoroethyl group, as they bear no protons uvic.ca.

| 2D NMR Method | Type of Correlation | Application to this compound |

| COSY | ¹H-¹H | Establishes connectivity between adjacent protons on the benzene ring. |

| HSQC | ¹H-¹³C (one bond) | Links each aromatic proton to its directly bonded carbon atom. |

| DEPT-135 | Differentiates C, CH, CH₂, CH₃ | Identifies the five CH carbons in the aromatic ring (positive signals). |

In the analysis of complex fluorinated molecules, discrepancies in reported NMR data can arise from variations in experimental conditions such as solvent, temperature, and concentration. The prediction of ¹⁹F NMR chemical shifts using quantum chemical methods, often with linear scaling to correct for systematic errors, has become a valuable tool for assigning shifts and resolving ambiguities or correcting misassignments in published structures nih.gov. For complex spin systems, advanced spectral analysis software can be employed to simulate and optimize spectral parameters, providing a more accurate fit and resolving complex multiplet patterns that might be misinterpreted by manual analysis lboro.ac.uk.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (C₈H₅F₅) would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The spectrum would also show characteristic fragmentation patterns, likely involving the loss of fluorine atoms or cleavage of the ethyl-benzene bond, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion researchgate.net. This allows for the determination of the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₈H₅F₅ is 196.0311 Da nih.gov.

| Technique | Information Obtained | Value for this compound |

| MS (EI) | Molecular weight and fragmentation pattern | Confirms the molecular weight and provides structural clues. |

| HRMS | Exact mass and elemental formula | Unambiguously determines the molecular formula as C₈H₅F₅ nih.gov. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the aromatic ring and the carbon-fluorine bonds.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹, often in the range of 3030-3100 cm⁻¹ libretexts.orgorgchemboulder.com.

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of absorptions in the 1450-1600 cm⁻¹ region orgchemboulder.comopenstax.org.

C-H Out-of-Plane Bending: Strong absorptions in the 675-900 cm⁻¹ range result from the C-H out-of-plane ("oop") bending vibrations, and the pattern can be indicative of the substitution pattern on the benzene ring orgchemboulder.com.

C-F Stretch: The carbon-fluorine bonds of the pentafluoroethyl group will produce very strong and characteristic absorption bands, typically in the 1000-1400 cm⁻¹ region.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 (Strong) |

| C-H Out-of-Plane Bending | 675 - 900 (Strong) |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.

Gas Chromatography (GC): Given its volatility, GC is a suitable method for analyzing the purity of this compound. A sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. The purity is determined by the relative area of the peak corresponding to the compound. A GC-MS combination allows for both separation and identification of components.

Column Chromatography/Flash Chromatography: For preparative scale purification, column chromatography using a solid stationary phase like silica gel is often employed. The choice of eluent (mobile phase) is critical to achieve effective separation of the target compound from impurities.

Gel-Filtration Chromatography: This technique, also known as size-exclusion chromatography, separates molecules based on their size nih.govnih.gov. It can be used in the final "polishing" steps of purification to separate the desired product from aggregates or other impurities of significantly different molecular size harvard.edu.

Column Chromatography and Gradient Elution

Column chromatography is a cornerstone preparative technique for the purification of this compound from crude reaction mixtures. This method involves packing a solid adsorbent (stationary phase) into a column and passing a liquid (mobile phase) through it. The separation is based on the varying affinities of the mixture's components for the stationary and mobile phases. For compounds like this compound, which possess moderate polarity, normal-phase chromatography using silica gel or alumina as the stationary phase is commonly employed.

Gradient elution is a powerful variation of column chromatography where the composition of the mobile phase is changed over time. orgsyn.org This technique is particularly advantageous for separating mixtures containing compounds with a wide range of polarities. By gradually increasing the polarity of the eluent, compounds that are weakly adsorbed to the stationary phase elute first, followed by those that are more strongly adsorbed. This results in better resolution between peaks and often reduces the total time required for the separation compared to isocratic elution (using a constant mobile phase composition).

In a typical purification of this compound, the column would be initially eluted with a non-polar solvent, such as hexane, to remove non-polar impurities. The polarity of the eluent would then be gradually increased by introducing a more polar solvent, like ethyl acetate or dichloromethane. This change in solvent composition, or gradient, allows for the selective elution of the desired product, this compound, while leaving more polar impurities adsorbed to the column. The fractions collected from the column are then analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

Table 1: Representative Gradient Elution Program for the Purification of this compound

| Time (min) | % Hexane (v/v) | % Ethyl Acetate (v/v) | Eluted Components |

| 0-10 | 100 | 0 | Non-polar impurities |

| 10-30 | 95 | 5 | This compound |

| 30-40 | 80 | 20 | Moderately polar byproducts |

| 40-50 | 50 | 50 | Highly polar impurities |

This is an illustrative example. The optimal gradient will depend on the specific impurities present in the reaction mixture.

TLC and HPLC for Reaction Monitoring

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a chemical reaction. libretexts.org It operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent coated on a plate. A small aliquot of the reaction mixture is spotted onto the TLC plate, which is then developed in a chamber containing a suitable solvent system.

To monitor a reaction producing this compound, three lanes are typically spotted on a TLC plate: the starting material, a "co-spot" containing both the starting material and the reaction mixture, and the reaction mixture itself. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis.

Table 2: Illustrative TLC Monitoring of a Reaction to Synthesize this compound

| Compound | Rf Value (9:1 Hexane:Ethyl Acetate) |

| Starting Material (e.g., Iodobenzene) | 0.65 |

| This compound | 0.50 |

The Rf values are dependent on the specific stationary and mobile phases used.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a more sophisticated analytical technique that provides higher resolution, speed, and sensitivity compared to TLC. phenomenex.com In HPLC, the mobile phase is pumped through a column packed with a stationary phase under high pressure. This allows for the use of much smaller particles for the stationary phase, leading to a significant increase in separation efficiency.

For monitoring the synthesis of this compound, reversed-phase HPLC is often the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. As the reaction progresses, aliquots are periodically withdrawn, diluted, and injected into the HPLC system. The chromatogram will show a decrease in the peak area of the starting material and a corresponding increase in the peak area of the product, this compound. By integrating the peak areas, the relative concentrations of the reactants and products can be quantified, providing a detailed kinetic profile of the reaction. Gradient elution is also commonly used in HPLC to separate complex mixtures encountered during reaction monitoring. chromatographyonline.com

Table 3: Representative HPLC Data for Monitoring a Reaction to Synthesize this compound

| Time (min) | Retention Time of Starting Material (min) | Peak Area of Starting Material | Retention Time of this compound (min) | Peak Area of this compound |

| 0 | 4.2 | 100% | - | 0% |

| 30 | 4.2 | 55% | 6.8 | 45% |

| 60 | 4.2 | 20% | 6.8 | 80% |

| 120 | 4.2 | <1% | 6.8 | >99% |

Conditions: C18 column, gradient elution from 50% to 95% acetonitrile in water over 10 minutes. Retention times and peak areas are for illustrative purposes.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. In the context of (Pentafluoroethyl)benzene, DFT can be employed to investigate various aspects of its chemical nature.

A key application of DFT is the prediction of how a molecule will interact with other chemical species. The Fukui function, ƒ(r), is a local reactivity descriptor derived from the change in electron density, ρ(r), with respect to the change in the number of electrons, N, at a constant external potential, v(r) nih.gov. This function helps to identify the most probable sites for electrophilic, nucleophilic, and radical attack ias.ac.inscielo.org.mx.

The condensed Fukui functions for an atom k in a molecule can be calculated as follows:

For nucleophilic attack (electrophilic site): ƒk+ = qk(N+1) - qk(N)

For electrophilic attack (nucleophilic site): ƒk- = qk(N) - qk(N-1)

For radical attack: ƒk0 = [qk(N+1) - qk(N-1)]/2

where qk(N), qk(N+1), and qk(N-1) are the electronic populations of atom k in the neutral, anionic, and cationic states, respectively.

For this compound, the strongly electron-withdrawing nature of the pentafluoroethyl group (-C2F5) is expected to significantly influence the electron density distribution of the benzene (B151609) ring. This would lead to a deactivation of the aromatic ring towards electrophilic substitution and a potential activation towards nucleophilic aromatic substitution. DFT calculations and the resulting Fukui indices would quantify this effect, pinpointing the specific carbon atoms on the ring most susceptible to attack. The electron density map would visually represent the polarization of the molecule, with electron density drawn away from the phenyl ring and towards the highly electronegative fluorine atoms.

| Reactive Site Prediction for this compound (Hypothetical DFT Data) | Fukui Index (ƒk+) for Nucleophilic Attack | Fukui Index (ƒk-) for Electrophilic Attack | Fukui Index (ƒk0) for Radical Attack |

| C (ipso to -C2F5) | High | Low | Moderate |

| C (ortho) | Moderate | Low | Low |

| C (meta) | Low | Moderate | Low |

| C (para) | High | Low | High |

| C (alpha in -C2F5) | Low | High | Moderate |

| C (beta in -C2F5) | Low | High | Low |

Bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. It is a fundamental measure of bond strength. DFT methods can be used to calculate BDEs with reasonable accuracy, although the choice of functional and basis set can significantly impact the results chemrxiv.orgnih.gov. For this compound, the BDEs of particular interest would be the C-C bond connecting the phenyl ring to the pentafluoroethyl group and the C-F bonds within the pentafluoroethyl group.

The calculation of BDE for a bond A-B is typically performed as: BDE(A-B) = E(A•) + E(B•) - E(A-B) where E(A•) and E(B•) are the total energies of the resulting radicals and E(A-B) is the total energy of the parent molecule.

The high electronegativity of fluorine atoms is expected to strengthen the C-F bonds, leading to high BDE values. Conversely, the C-C bond between the aromatic ring and the highly fluorinated ethyl group may be influenced by steric and electronic factors. Accurate BDE calculations are critical for predicting the thermal stability of this compound and understanding its potential degradation pathways.

| Bond in this compound | Predicted Bond Dissociation Energy (kcal/mol) - (Illustrative) |

| C(phenyl)-C(ethyl) | 85 - 95 |

| C(alpha)-C(beta) | 90 - 100 |

| C-F | 110 - 125 |

| C(phenyl)-H | 110 - 115 |

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating and characterizing the TS is essential for understanding the kinetics of a reaction. DFT calculations are widely used to optimize the geometry of transition states and to verify them by frequency analysis, where a true TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a given reaction of this compound, computational chemists can propose a mechanism and then use DFT to locate the transition state for each elementary step. The calculated activation energy (the energy difference between the reactants and the transition state) can then be compared with experimental kinetic data to validate the proposed mechanism. This approach provides a molecular-level understanding of how the reaction proceeds, including the specific atomic motions involved in bond breaking and bond formation.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and how this structure dictates their properties and reactivity. For aromatic systems like this compound, the analysis of its π molecular orbitals is of particular importance.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The LUMO is the lowest energy orbital that is available to accept electrons. Therefore, a molecule's susceptibility to nucleophilic attack is related to the energy and location of its LUMO. For radical reactions, the Singly Occupied Molecular Orbital (SOMO) becomes the key frontier orbital in the radical species.

In this compound, the electron-withdrawing pentafluoroethyl group is expected to lower the energy of the LUMO of the benzene ring, making it a better electron acceptor compared to unsubstituted benzene. A detailed DFT analysis would reveal the spatial distribution of the LUMO, indicating the specific sites on the molecule where an incoming nucleophile would most likely interact. For radical reactions involving a radical derived from this compound, the analysis of the SOMO would be critical to understanding its reactivity and regioselectivity. The shape and nodal properties of the SOMO would indicate the distribution of the unpaired electron and thus the most likely sites for subsequent reactions.

Quantitative Structure-Activity Relationships (QSAR) and Linear Regression Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. These models often take the form of a linear regression equation, allowing for the prediction of activity for new, untested compounds.

For substituted benzenes, QSAR studies are frequently used to predict reactivity, particularly in electrophilic aromatic substitution. The Hammett equation is a classic example of a linear free-energy relationship, a precursor to modern QSAR, which relates reaction rates and equilibrium constants. libretexts.org The general form of a linear QSAR model is:

Activity = c₀ + c₁P₁ + c₂P₂ + ... + cₙPₙ

Where the activity is a measure of reactivity (e.g., the logarithm of a rate constant, log(k)), P₁, P₂, ... Pₙ are molecular descriptors (structural variables), and c₀, c₁, ... cₙ are coefficients determined by linear regression analysis.

To develop a QSAR model for the reactivity of this compound, it would be included in a training set of various substituted benzenes. Descriptors for each molecule would be calculated, and multiple linear regression (MLR) would be used to find the best correlation between these descriptors and the observed reactivity. The strong electron-withdrawing nature of the -C2F5 group would make it a critical data point in defining the descriptor space for such a model.

The reactivity of a substituted benzene is governed by the electronic and steric effects of its substituents. In a QSAR model, these effects are quantified by structural variables, also known as molecular descriptors. For this compound, the -C2F5 group exerts a powerful influence on the reactivity of the aromatic ring.

Electronic Descriptors: The most critical variables are electronic. The -C2F5 group is a strong electron-withdrawing group primarily through the inductive effect (-I effect). This effect deactivates the benzene ring toward electrophilic substitution by reducing its electron density.

Hammett Substituent Constants (σ): These constants quantify the electronic effect of a substituent. While a precise value for -C2F5 is not widely tabulated, it is expected to have a large, positive σ value, similar to or greater than that of the -CF3 group (σ_meta = 0.43, σ_para = 0.54). bluffton.edu A positive σ value indicates an electron-withdrawing nature. researchgate.net

Computational Descriptors: Quantum chemical calculations can provide a host of electronic descriptors, including the energy of the Highest Occupied Molecular Orbital (HOMO), atomic partial charges, and dipole moment. A lower HOMO energy for this compound compared to benzene would indicate its reduced nucleophilicity and lower reactivity toward electrophiles.

Steric Descriptors: These variables account for the size and shape of the substituent. While the -C2F5 group is larger than a hydrogen atom, its primary influence on reactivity is electronic. Steric effects would be more significant in determining the ratio of ortho to para substitution during a reaction.

| Descriptor Type | Structural Variable (Example) | Relevance to this compound Reactivity |

|---|---|---|

| Electronic | Hammett Constant (σ) | Quantifies the strong electron-withdrawing (-I) effect of the -C2F5 group, indicating deactivation of the ring. |

| HOMO Energy | A lower HOMO energy reflects decreased nucleophilicity and lower susceptibility to electrophilic attack. | |

| Steric | Taft Steric Parameter (Es) | Quantifies the bulk of the -C2F5 group, influencing the accessibility of the ortho positions to incoming reagents. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecule's atomic structure. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insight into its behavior in the liquid state, its interactions with other molecules (e.g., in a solvent), and its thermodynamic properties.

An MD simulation requires a force field, which is a set of parameters and equations that defines the potential energy of the system. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and GAFF (General Amber Force Field) are commonly used for organic molecules. wikipedia.orgmdpi.com Parameterizing this compound would involve a systematic approach, likely combining existing parameters for aromatic systems with those developed for fluoroalkanes. nih.govosti.gov

The key components of the force field that must be accurately defined for this compound include:

Non-bonded Interactions: These are described by Lennard-Jones potentials (for van der Waals forces) and Coulomb's law (for electrostatic interactions). Accurate atomic partial charges are essential and are typically derived from quantum mechanical calculations.

Bonded Interactions: These include terms for bond stretching, angle bending, and torsional (dihedral) angles. The parameters for the C-C bond linking the phenyl and pentafluoroethyl groups, and the torsional potentials around it, are particularly important for describing the molecule's conformational flexibility.

Once a reliable force field is established, MD simulations can be run to calculate properties such as density, heat of vaporization, self-diffusion coefficients, and radial distribution functions, which describe the local structure of the liquid. While specific MD studies on this compound are not prominent, simulations on analogous molecules like ethylbenzene (B125841) and perfluoroalkanes provide a clear framework for how such studies would be conducted. oup.comresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

(Pentafluoroethyl)benzene as a Versatile Synthetic Building Block

Information detailing the use of this compound as a starting material or intermediate in complex chemical syntheses is limited. While it is commercially available as a chemical reagent, specific examples of its reactivity and application as a building block are not prominently featured in research literature. sigmaaldrich.com

Strategies for Incorporating the Pentafluoroethyl Group into Complex Molecular Architectures

Methodologies for attaching the (pentafluoroethyl)phenyl moiety to larger, more complex molecules, starting from this compound, are not described in the available search results. Research on pentafluoroethylation often centers on reagents that introduce the pentafluoroethyl (C₂F₅) group directly, rather than utilizing this compound as the donor of the entire C₆H₅C₂F₅ structure. rsc.org

Development of Specialized Fluorinated Reagents and Materials

There is no direct evidence to suggest that this compound is a precursor for specialized fluorinated reagents or has been widely incorporated into advanced materials. The broader field of fluorinated materials, including liquid crystals and polymers, is well-established, but the specific contribution of this compound is not documented. nih.govcore.ac.uk

Synthesis of Polyfluorinated Compounds

The use of this compound as a foundational molecule for the synthesis of more extensively fluorinated compounds is not reported in the reviewed literature.

Contribution to the Creation of Novel Fluorinated Molecules and Materials

While the introduction of fluorinated groups is a critical strategy in medicinal chemistry and materials science for modulating properties like lipophilicity and thermal stability, there are no specific, documented instances of novel molecules or materials being developed directly from this compound. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for (pentafluoroethyl)benzene, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via radical aryl coupling or nucleophilic aromatic substitution. For example, pentafluorophenyl radicals generated from pentafluoroaniline and pentyl nitrite react with fluorobenzene at ortho, meta, and para positions, with product ratios determined by NMR and gas chromatography . Reaction temperature, solvent polarity, and catalyst choice (e.g., iron(III) chloride in DMF) significantly affect regioselectivity and yield. Optimized protocols recommend inert atmospheres and controlled heating (e.g., 140°C for 16 hours) to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

NMR is critical for identifying fluorine environments, with chemical shifts between -80 to -95 ppm indicating pentafluoroethyl groups . X-ray crystallography (using SHELXL for refinement) resolves steric effects of the bulky pentafluoroethyl substituent, revealing bond angles and intermolecular interactions. IR spectroscopy detects C-F stretching vibrations (~1100–1250 cm) and confirms functional group integrity .

Q. How does the electron-withdrawing nature of the pentafluoroethyl group influence aromatic reactivity in electrophilic substitution?

The pentafluoroethyl group deactivates the benzene ring via inductive effects, directing electrophiles to meta positions. Kinetic studies show reduced reaction rates compared to non-fluorinated analogs. For example, nitration requires stronger acids (e.g., HNO/HSO at 0°C) and yields 3-nitro derivatives predominantly .

Advanced Research Questions

Q. What computational models (e.g., DFT) predict the thermodynamic stability and electronic properties of this compound derivatives?

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the pentafluoroethyl group’s hyperconjugative interactions, lowering HOMO-LUMO gaps by ~1.5 eV compared to ethylbenzene. Solvent models (e.g., PCM) predict solubility trends in ionic liquids like [bmim][CHSO], validated experimentally via gas-liquid chromatography .

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

Discrepancies arise from solvent purity and measurement techniques (e.g., gravimetric vs. headspace analysis). A systematic approach involves:

- Replicating experiments under inert conditions.

- Using UNIFAC-IL models to account for ionic liquid interactions.

- Validating results with NMR quantification .

Q. What strategies mitigate toxicity risks during this compound handling, and how are exposure biomarkers identified?

Toxicity studies recommend:

- Closed-system synthesis to avoid inhalation of volatile intermediates.

- LC-MS/MS analysis of urinary metabolites (e.g., fluorinated thiocyanates) as exposure biomarkers.

- Substituting DMF with less toxic solvents (e.g., acetonitrile) in coupling reactions .

Q. How do steric effects of the pentafluoroethyl group impact catalytic applications (e.g., in cross-coupling or polymerization)?

Bulky pentafluoroethyl groups hinder Pd-catalyzed Suzuki couplings, requiring ligand-free conditions or microwave-assisted heating (e.g., 150°C, 30 minutes). In ring-opening metathesis polymerization, steric hindrance reduces monomer reactivity by ~40%, as shown by GPC and MALDI-TOF .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound studies?

- Feasibility : Prioritize small-scale radical reactions (≤10 mmol) to minimize waste.

- Novelty : Explore understudied applications in liquid crystals or fluorinated MOFs.

- Ethics : Adopt green chemistry principles (e.g., recyclable catalysts).

- Relevance : Align with EPA guidelines for fluorinated pollutant mitigation .

Q. What qualitative research methods analyze interdisciplinary applications of this compound (e.g., materials science vs. medicinal chemistry)?

Hermeneutic phenomenology interprets divergent use cases through:

- Semi-structured interviews with domain experts.

- Thematic coding of patents and journal articles (e.g., SciFinder keyword mapping).

- Triangulation with quantitative structure-activity relationship (QSAR) models .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。